molecular formula C19H21N3O3S B2592455 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1105223-00-4

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B2592455
CAS No.: 1105223-00-4
M. Wt: 371.46
InChI Key: OBRQVCQSUPWLSD-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure and biological activity.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylthiazol-2-yl)methyl]piperazine
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-phenylthiazol-2-yl)methyl]piperazine

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities compared to its analogs.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(14-3-4-16-17(9-14)25-12-24-16)22-7-5-21(6-8-22)10-18-20-15(11-26-18)13-1-2-13/h3-4,9,11,13H,1-2,5-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRQVCQSUPWLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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